molecular formula C20H21NO7 B11468646 Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11468646
M. Wt: 387.4 g/mol
InChI Key: FZIILRKRBWQYEF-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another related compound with distinct properties.

    Quinazoline: Known for its use in medicinal chemistry.

Uniqueness

Methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific substitution pattern and the presence of multiple functional groups, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H21NO7/c1-25-16-7-11(8-17(26-2)18(16)27-3)10-5-14-12(15(22)6-10)9-13(19(23)21-14)20(24)28-4/h7-10H,5-6H2,1-4H3,(H,21,23)

InChI Key

FZIILRKRBWQYEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2

Origin of Product

United States

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